![molecular formula C20H18O6 B2788867 Methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate CAS No. 500204-43-3](/img/structure/B2788867.png)
Methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate, also known as Mocetinostat, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDAC). It is a potential drug candidate for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.
Mécanisme D'action
Methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, Methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate increases the acetylation of histones, leading to changes in gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate has been shown to have minimal toxicity in normal cells, making it a promising drug candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good yields. It has been extensively studied in preclinical models and has shown promising results. However, Methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate has some limitations as well. It is a relatively new drug candidate, and its safety and efficacy in humans are still being evaluated. It is also expensive to produce, which may limit its accessibility for research purposes.
Orientations Futures
There are several future directions for the study of Methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate. One area of research is the evaluation of its efficacy in combination with other drugs for cancer treatment. Another area of research is the identification of biomarkers that can predict patient response to Methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate. Additionally, the development of more efficient synthesis methods and the optimization of dosing regimens are also areas of future research. Overall, Methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate has shown promising results as a potential drug candidate for cancer treatment, and further research is needed to fully understand its potential.
Méthodes De Synthèse
Methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate is synthesized by the reaction of 7-methyl-2-oxo-2H-chromene-5-carboxylic acid with 4-(4-methoxyphenyl)butan-2-one in the presence of sodium hydride and methyl iodide. The resulting product is then treated with acetic anhydride to obtain Methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate. This synthesis method has been optimized to yield a high purity product with good yields.
Applications De Recherche Scientifique
Methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors. In preclinical studies, Methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate has demonstrated antitumor activity both as a single agent and in combination with other drugs. It has also been shown to sensitize cancer cells to radiation therapy.
Propriétés
IUPAC Name |
methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-12-8-16(25-11-19(22)24-3)20-15(10-18(21)26-17(20)9-12)13-4-6-14(23-2)7-5-13/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDCIFRBQZEBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=C(C=C3)OC)C(=C1)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

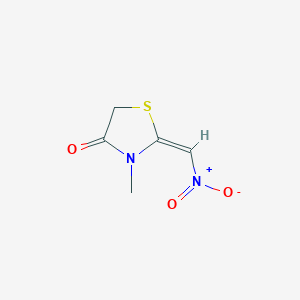
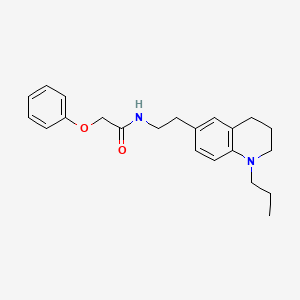
![1-(4-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2788786.png)
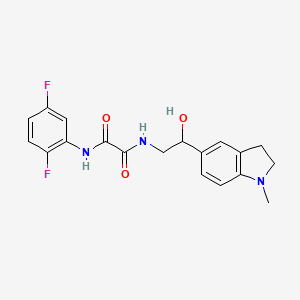
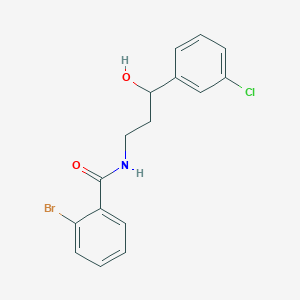
![2-methoxydibenzo[b,e]oxepin-11(6H)-one](/img/structure/B2788792.png)
![N-[(5-butan-2-ylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2788793.png)
![1-(5-Chloro-2-methylphenyl)-4-[4-(1,1-dioxidoisothiazolidin-2-yl)benzoyl]piperazine](/img/structure/B2788794.png)
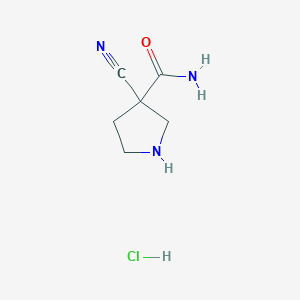
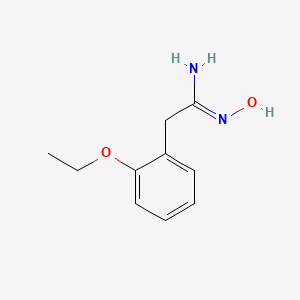
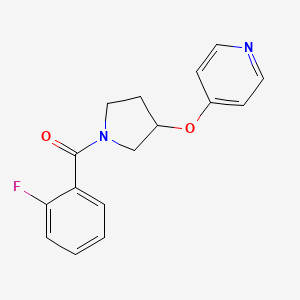
![(1H-indol-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2788802.png)
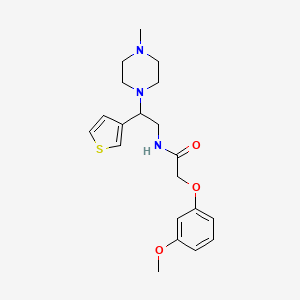
![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide](/img/structure/B2788807.png)